molecular formula C11H18N4O B2627349 (4S,5R)-4-Amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one CAS No. 1807912-19-1

(4S,5R)-4-Amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one

Cat. No. B2627349
CAS RN: 1807912-19-1
M. Wt: 222.292
InChI Key: JSRKDMFDGDISFS-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-4-Amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Pyrrolidin-2-ones : Research has shown that pyrrolidin-2-ones and their derivatives are crucial in synthesizing various biologically active molecules. These compounds' structure is found in many natural products, leading to the development of new medicinal molecules with enhanced biological activity. The introduction of different substituents into the nucleus of pyrrolidin-2-ones is vital in pharmacy for creating these new compounds (Rubtsova et al., 2020).

  • Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound, a key intermediate in the preparation of premafloxacin, an antibiotic against pathogens of veterinary importance, involves a stereoselective process utilizing pyrrolidin-2-one derivatives. This showcases the significance of such derivatives in developing veterinary antibiotics (Fleck et al., 2003).

  • Pyrrole and Pyrrole Derivatives in Biological Molecules : Pyrrole structures, including pyrrolidines, are foundational for important biological molecules like heme and chlorophyll. Their synthesis often involves pyrrolidin-2-one derivatives, highlighting the role of these compounds in synthesizing essential biological molecules (Anderson & Liu, 2000).

Biological and Pharmacological Applications

  • Neurotropic Activity Studies : The neurotropic activities of pyrrolidine derivatives have been studied, demonstrating their potential in developing new bioactive molecules. For instance, certain pyrrolidine derivatives have shown significant effects on motor activity in animal models, indicating their potential application in neurological research (Zaliznaya et al., 2020).

  • Glycosidase Inhibitory Activities : Pyrrolidine derivatives have been found to have inhibitory activities toward various glycosidases. This suggests their potential use in designing inhibitors for enzymes like alpha-mannosidase, which can have significant implications in treating diseases like lysosomal storage disorders (Popowycz et al., 2004).

  • Antimicrobial Activities : Pyrrolidine derivatives have been explored for their antimicrobial properties. For example, triazoles derived from pyrrolidine-based compounds have shown antimicrobial activity, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).

  • Anticonvulsant Agents : Some pyrrolidine derivatives have been identified as novel anticonvulsant agents. Their efficacy in animal models suggests their potential application in treating seizure disorders (Carson et al., 1997).

  • Anticancer and Anti-inflammatory Agents : Certain pyrrolidine-based compounds have shown activity as anticancer and anti-inflammatory agents. This highlights the versatility of these compounds in therapeutic applications (Rahmouni et al., 2016).

  • Influenza Neuraminidase Inhibitors : Pyrrolidine derivatives have been used in designing potent inhibitors of influenza neuraminidase, a key enzyme in the viral replication of influenza. This indicates their potential role in antiviral drug development (Wang et al., 2001).

properties

IUPAC Name

(4S,5R)-4-amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-6-10(7(2)15(4)13-6)11-8(12)5-9(16)14(11)3/h8,11H,5,12H2,1-4H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRKDMFDGDISFS-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CC(=O)N2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@@H]2[C@H](CC(=O)N2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4-Amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one

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